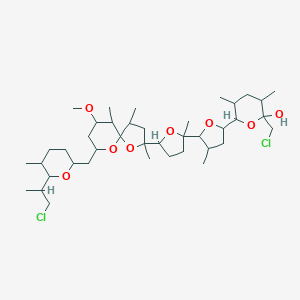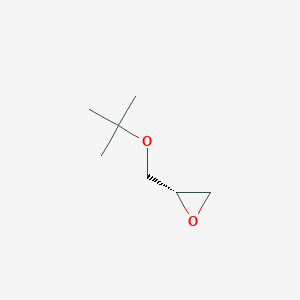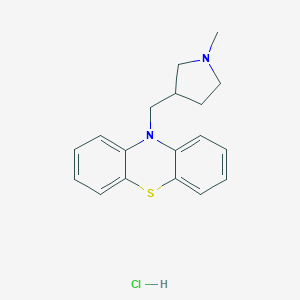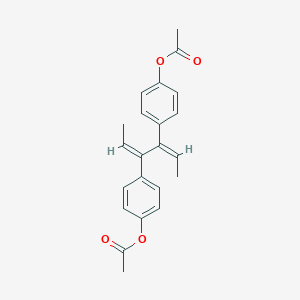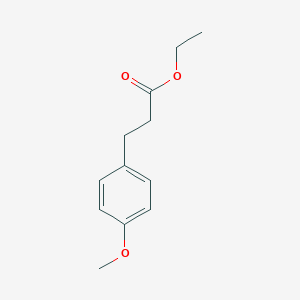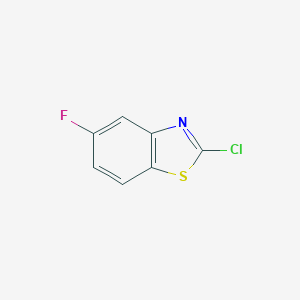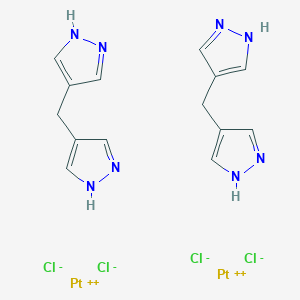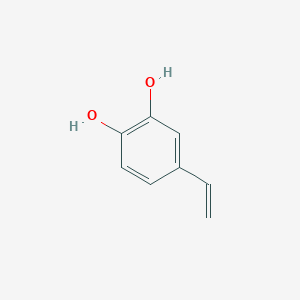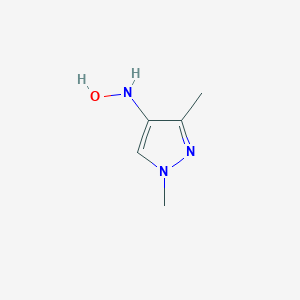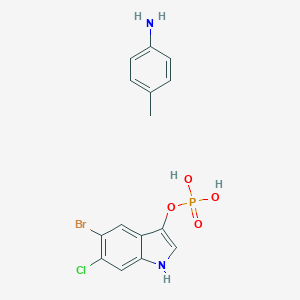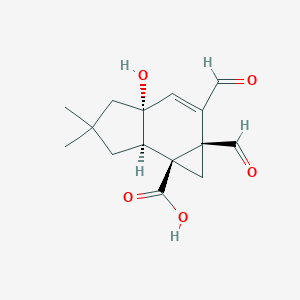
9beta-Hydroxymarasmic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9beta-Hydroxymarasmic acid is a naturally occurring compound found in certain species of marine sponges. It has recently gained attention due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 9beta-Hydroxymarasmic acid is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been suggested that it works by protecting neurons from damage and promoting neuronal survival.
Biochemical And Physiological Effects
9beta-Hydroxymarasmic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been shown to protect neurons from damage and promote neuronal survival. Furthermore, it has been shown to have antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 9beta-Hydroxymarasmic acid in lab experiments is its high purity and quantity. The synthesis method has been optimized to yield high purity and quantity of the compound, making it easier to use in lab experiments. However, one of the limitations of using 9beta-Hydroxymarasmic acid in lab experiments is its high cost. The synthesis method is complex and time-consuming, making the compound expensive to produce.
Future Directions
For the use of 9beta-Hydroxymarasmic acid include the development of new drugs for the treatment of various diseases and the exploration of its potential use as an antioxidant.
Synthesis Methods
9beta-Hydroxymarasmic acid can be synthesized through a multi-step process starting with the isolation of the precursor compound, marasmic acid, from marine sponges. The precursor compound is then subjected to chemical reactions such as oxidation and reduction to produce 9beta-Hydroxymarasmic acid. The synthesis method has been optimized to yield high purity and quantity of the compound.
Scientific Research Applications
9beta-Hydroxymarasmic acid has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. It has also been found to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Furthermore, it has been shown to have neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.
properties
CAS RN |
134439-71-7 |
|---|---|
Product Name |
9beta-Hydroxymarasmic acid |
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(1aR,3aR,6aR,6bS)-1a,2-diformyl-3a-hydroxy-5,5-dimethyl-1,4,6,6a-tetrahydrocyclopropa[e]indene-6b-carboxylic acid |
InChI |
InChI=1S/C15H18O5/c1-12(2)4-10-14(20,6-12)3-9(5-16)13(8-17)7-15(10,13)11(18)19/h3,5,8,10,20H,4,6-7H2,1-2H3,(H,18,19)/t10-,13+,14-,15+/m0/s1 |
InChI Key |
FDKJHHCJPJTFOH-OADPDTJPSA-N |
Isomeric SMILES |
CC1(C[C@@H]2[C@]3(C[C@]3(C(=C[C@@]2(C1)O)C=O)C=O)C(=O)O)C |
SMILES |
CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |
Canonical SMILES |
CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




